Ethyl 6-fluoro-1H-indazole-3-carboxylate
Overview
Description
Ethyl 6-fluoro-1H-indazole-3-carboxylate is a fluorinated indazole derivative. Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a fluorine atom in the structure can significantly influence the compound’s biological activity and pharmacokinetic properties.
Mechanism of Action
Target of Action
Ethyl 6-fluoro-1H-indazole-3-carboxylate is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the primary targets of this compound could be similar to those of other indazole derivatives.
Mode of Action
For instance, some indazole derivatives have been found to inhibit the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage in a concentration-dependent manner . Therefore, this compound might interact with its targets in a similar way, leading to changes in the production of certain mediators.
Biochemical Pathways
Given the wide range of biological activities exhibited by indazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects .
Pharmacokinetics
The molecular weight of this compound is 20819 , which could potentially influence its bioavailability.
Result of Action
Some indazole derivatives have been found to have an antiarthritic effect . Therefore, this compound might have similar effects.
Biochemical Analysis
Biochemical Properties
Ethyl 6-fluoro-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process crucial for many cellular functions . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
This compound impacts various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it can induce cell cycle arrest in cancer cells, thereby inhibiting their growth and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to certain enzymes, inhibiting their activity and thereby affecting downstream signaling pathways . This compound can also interact with DNA, leading to changes in gene expression. These interactions result in the modulation of various cellular processes, including cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or light exposure . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound can also affect metabolic flux, altering the levels of various metabolites and influencing overall cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-fluoro-1H-indazole-3-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Esterification: The carboxylic acid group can be esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 6-fluoro-1H-indazole-3-carboxylic acid.
Reduction: Formation of 6-fluoro-1H-indazole-3-methanol.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-fluoro-1H-indazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used in studies to understand the biological activity of fluorinated indazole derivatives.
Chemical Biology: It serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-1H-indazole-3-carboxylate
- Ethyl 6-bromo-1H-indazole-3-carboxylate
- Ethyl 6-methoxy-1H-indazole-3-carboxylate
Uniqueness
Ethyl 6-fluoro-1H-indazole-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its biological activity and pharmacokinetic properties compared to its chloro, bromo, and methoxy analogs. Fluorine’s high electronegativity and small size allow for unique interactions with biological targets, often leading to improved efficacy and selectivity in drug development.
Properties
IUPAC Name |
ethyl 6-fluoro-1H-indazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)9-7-4-3-6(11)5-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZNGUIYZAUVNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657880 | |
Record name | Ethyl 6-fluoro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-30-1 | |
Record name | Ethyl 6-fluoro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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